Cas no 42092-05-7 (P,P'-(1,2-Phenylene)bis(methylene)bisphosphonic Acid P,P,P',P'-tetraethyl ester)
P,P'-(1,2-Phenylene)bis(methylene)bisphosphonic Acid P,P,P',P'-tetraethyl ester Chemical and Physical Properties
Names and Identifiers
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- P,P'-[(1,2-Phenylene)bis(methylene)]bisphosphonic Acid P,P,P',P'-tetraethyl ester
- DIETHYL (2-(DIETHYLHOSPHONOMETHYL)PHENYL)METHYLPHOSPHONATE
- Tetraethyl [1,2-phenylenebis(methylene)]bis(phosphonate)
- MFCD22200405
- tetraethyl o-xylylenediphosphonate
- (o-Phenylenedimethylene)diphosphonic Acid Tetraethyl Ester; [1,2-Phenylenebis(methylene)]bisphosphonic Acid Tetraethyl Ester; Tetraethyl o-Xylylenediphosphonate
- Diethyl [2-(diethylhosphonomethyl)phenyl]methylphosphonate
- 42092-05-7
- SCHEMBL702504
- SY309680
- DTXSID201147683
- AKOS017343389
- 1,2-bis(diethoxyphosphorylmethyl)benzene
- P,P,Pa(2),Pa(2)-Tetraethyl P,Pa(2)-[(1,2-phenylene)bis(methylene)]bis[phosphonate]
- P,P'-(1,2-Phenylene)bis(methylene)bisphosphonic Acid P,P,P',P'-tetraethyl ester
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- Inchi: 1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-11-9-10-12-16(15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3
- InChI Key: QGWJCWACZNPKEO-UHFFFAOYSA-N
- SMILES: P(CC1C=CC=CC=1CP(=O)(OCC)OCC)(=O)(OCC)OCC
Computed Properties
- Exact Mass: 378.13611260g/mol
- Monoisotopic Mass: 378.13611260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 12
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 71.1Ų
P,P'-(1,2-Phenylene)bis(methylene)bisphosphonic Acid P,P,P',P'-tetraethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P319815-1g |
P,P'-[(1,2-Phenylene)bis(methylene)]bisphosphonic Acid P,P,P',P'-tetraethyl ester |
42092-05-7 | 1g |
$ 196.00 | 2023-09-06 | ||
| TRC | P319815-10g |
P,P'-[(1,2-Phenylene)bis(methylene)]bisphosphonic Acid P,P,P',P'-tetraethyl ester |
42092-05-7 | 10g |
$ 1539.00 | 2023-09-06 | ||
| TRC | P319815-1000mg |
P,P'-[(1,2-Phenylene)bis(methylene)]bisphosphonic Acid P,P,P',P'-tetraethyl ester |
42092-05-7 | 1g |
$196.00 | 2023-05-17 |
P,P'-(1,2-Phenylene)bis(methylene)bisphosphonic Acid P,P,P',P'-tetraethyl ester Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on P,P'-(1,2-Phenylene)bis(methylene)bisphosphonic Acid P,P,P',P'-tetraethyl ester
Recent Advances in the Study of P,P'-(1,2-Phenylene)bis(methylene)bisphosphonic Acid P,P,P',P'-tetraethyl ester (CAS: 42092-05-7)
P,P'-(1,2-Phenylene)bis(methylene)bisphosphonic Acid P,P,P',P'-tetraethyl ester (CAS: 42092-05-7) is a bisphosphonate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in bone-targeted therapies and as a versatile intermediate in organic synthesis. Recent studies have explored its pharmacological properties, synthetic pathways, and potential therapeutic uses, shedding light on its molecular mechanisms and biological activities.
One of the key areas of research has focused on the compound's role as a bone resorption inhibitor. Bisphosphonates are well-known for their ability to bind to hydroxyapatite in bone tissue, making them effective in treating osteoporosis and other bone-related disorders. Recent in vitro and in vivo studies have demonstrated that P,P'-(1,2-Phenylene)bis(methylene)bisphosphonic Acid P,P,P',P'-tetraethyl ester exhibits strong affinity for bone mineral, suggesting its potential as a novel therapeutic agent for bone diseases. Furthermore, its tetraethyl ester form enhances its bioavailability, making it a promising candidate for further development.
In addition to its therapeutic potential, recent synthetic chemistry research has highlighted the versatility of this compound as a building block for more complex molecules. A 2023 study published in the Journal of Medicinal Chemistry detailed an efficient synthetic route for the production of P,P'-(1,2-Phenylene)bis(methylene)bisphosphonic Acid P,P,P',P'-tetraethyl ester, optimizing reaction conditions to improve yield and purity. This advancement is expected to facilitate further pharmacological studies and the development of derivatives with enhanced properties.
Another significant development is the exploration of its mechanism of action at the molecular level. Recent structural studies using X-ray crystallography and NMR spectroscopy have provided insights into the compound's binding interactions with bone mineral and enzymes involved in bone metabolism. These findings are crucial for understanding its pharmacological profile and for designing next-generation bisphosphonates with improved efficacy and reduced side effects.
Looking ahead, ongoing research aims to evaluate the clinical potential of P,P'-(1,2-Phenylene)bis(methylene)bisphosphonic Acid P,P,P',P'-tetraethyl ester in preclinical models. Early results from animal studies are promising, showing significant inhibition of osteoclast activity without adverse effects on other tissues. These findings underscore the compound's potential as a safe and effective treatment for bone disorders, paving the way for future clinical trials.
In conclusion, P,P'-(1,2-Phenylene)bis(methylene)bisphosphonic Acid P,P,P',P'-tetraethyl ester (CAS: 42092-05-7) represents a promising area of research in chemical biology and medicinal chemistry. Its unique properties as a bone-targeting agent and its versatility in synthetic applications make it a valuable compound for further investigation. Continued research into its mechanisms, synthetic optimization, and therapeutic potential will likely yield significant advancements in the treatment of bone-related diseases and beyond.
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